2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Valrubicin is synthesized through a series of chemical reactions involving doxorubicin as the starting material. The synthesis involves the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . The industrial production of valrubicin involves the use of high-density lipoprotein (rHDL) nanocarriers to enhance its solubility and functionality . The rHDL/AD-32 formulation is stable for six months when stored at 4°C or at –20°C, retaining 92% of the AD-32 in the nanoparticles .
化学反応の分析
Valrubicin undergoes various chemical reactions, including:
Oxidation: Valrubicin can undergo oxidation reactions, which may lead to the formation of reactive oxygen species.
Reduction: The compound can be reduced under specific conditions, altering its chemical structure.
Substitution: Valrubicin can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Valrubicin has several scientific research applications, including:
作用機序
Valrubicin exerts its effects by penetrating into cells and intercalating into DNA. This inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage and arresting the cell cycle in the G2 phase . The compound affects a variety of inter-related biological functions, most of which involve nucleic acid metabolism .
類似化合物との比較
Valrubicin is similar to other anthracycline drugs, such as doxorubicin and daunorubicin. it has unique properties that make it particularly effective for intravesical administration. Unlike doxorubicin, valrubicin is less toxic to normal tissues and has a higher solubility when formulated with rHDL nanoparticles . This makes it a promising candidate for systemic use as a soluble nanoparticle formulation .
Similar compounds include:
Doxorubicin: An anthracycline used in various cancer treatments.
Daunorubicin: Another anthracycline used in the treatment of leukemia.
Epirubicin: A derivative of doxorubicin used in breast cancer treatment.
Valrubicin’s unique formulation and reduced toxicity make it a valuable addition to the arsenal of chemotherapeutic agents .
特性
分子式 |
C34H36F3NO13 |
---|---|
分子量 |
723.6 g/mol |
IUPAC名 |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |
InChI |
InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22+,27+,33-/m0/s1 |
InChIキー |
ZOCKGBMQLCSHFP-PIXAVGEUSA-N |
異性体SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O |
正規SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。